molecular formula C29H39BN4O4 B1667467 Bortezomib-pinanediol

Bortezomib-pinanediol

Cat. No.: B1667467
M. Wt: 518.5 g/mol
InChI Key: HZCSTPSWJFWZHP-GQABWHEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Bortezomib-Pinanediol primarily targets the 26S proteasome , a protein complex responsible for the degradation of ubiquitinated proteins in the ubiquitin-proteasome pathway . This pathway plays a crucial role in the regulation of key cellular processes, including cell cycle progression, apoptosis, and protein quality control .

Mode of Action

This compound, a dipeptide boronic acid derivative, acts as a proteasome inhibitor . It binds to the catalytic site of the 26S proteasome with high affinity and specificity . This binding leads to the reversible inhibition of the 26S proteasome, disrupting the degradation of ubiquitinated proteins . As a result, it induces cell cycle arrest and apoptosis .

Biochemical Pathways

The inhibition of the 26S proteasome by this compound affects multiple biochemical pathways. One significant effect is the accumulation of misfolded proteins, which initiates endoplasmic reticulum (ER) stress and an unfolded protein response (UPR) . This response leads to the expression of different genes promoting cell survival . Additionally, this compound induces G2-M cell cycle arrest and apoptosis by causing Bcl-2 phosphorylation and cleavage .

Pharmacokinetics

Studies on bortezomib, the parent compound, reveal a two-compartment model with a rapid initial distribution phase followed by a longer elimination phase .

Result of Action

The action of this compound results in significant molecular and cellular effects. The inhibition of the 26S proteasome leads to the accumulation of ubiquitinated proteins, causing cell cycle arrest and apoptosis . In cancer cells, this can lead to the effective treatment of multiple myeloma and mantle cell non-Hodgkin’s lymphoma .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain cytochrome P450 3A4 inducers and inhibitors can alter the systemic exposure of Bortezomib . Furthermore, the nanoformulation of lipophilized Bortezomib has been shown to enhance drug loading, prolong circulation time, improve tolerability, and provide targeted treatment of triple-negative breast cancer .

Biochemical Analysis

Biochemical Properties

Bortezomib-pinanediol interacts with various biomolecules in the body. It primarily targets the 26S proteasome, a multi-catalytic complex responsible for the degradation of intracellular dysfunctional proteins and a rapid turnover of key regulatory proteins . The inhibition of the 20S proteasome leads to unique proapoptotic effects .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It induces G2-M cell cycle arrest and apoptosis by causing Bcl-2 phosphorylation and cleavage . This regulation of the bcl-2 family of proteins has been observed in H460 lung cancer cell lines .

Molecular Mechanism

The molecular mechanism of this compound involves inhibiting the chymotrypsin-like site of the 20S proteolytic core within the 26S proteasome . This inhibition disrupts multiple cellular signaling pathways, resulting in the inhibition of cell-cycle progression, angiogenesis, and proliferation .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are complex. Resistance to Bortezomib has been noted in clinical studies, suggesting that the effects of the drug may change over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been shown to improve the symptoms of different autoimmune diseases in animal models .

Metabolic Pathways

This compound is involved in the ubiquitin-proteasome pathway . This pathway was identified as the principal cellular pathway responsible for the degradation of intracellular dysfunctional proteins and a rapid turnover of key regulatory proteins .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex. The drug undergoes extensive metabolism by hepatic cytochrome P450 3A4 and 2C19 enzymes .

Chemical Reactions Analysis

Bortezomib-pinanediol undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Properties

IUPAC Name

N-[(2S)-1-[[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H39BN4O4/c1-18(2)13-25(30-37-24-16-20-15-23(28(20,3)4)29(24,5)38-30)34-26(35)21(14-19-9-7-6-8-10-19)33-27(36)22-17-31-11-12-32-22/h6-12,17-18,20-21,23-25H,13-16H2,1-5H3,(H,33,36)(H,34,35)/t20-,21-,23-,24+,25-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCSTPSWJFWZHP-GQABWHEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5=NC=CN=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)C5=NC=CN=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H39BN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.